molecular formula C6H7F3N4 B1395707 5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine CAS No. 2822-73-3

5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B1395707
CAS No.: 2822-73-3
M. Wt: 192.14 g/mol
InChI Key: FVOPNTGTHPIXDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with an aminomethyl group at the 5-position and a trifluoromethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a nitrile or an ester, the pyrimidine ring is constructed through cyclization reactions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate nucleophilic substitution.

    Aminomethylation: The aminomethyl group is introduced via a Mannich reaction, where formaldehyde and a primary or secondary amine are used in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles replace the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)-2-methylpyrimidin-4-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    5-(Aminomethyl)-2-chloropyrimidin-4-amine: Contains a chloro group instead of a trifluoromethyl group.

    5-(Aminomethyl)-2-(difluoromethyl)pyrimidin-4-amine: Features a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 5-(aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

5-(aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N4/c7-6(8,9)5-12-2-3(1-10)4(11)13-5/h2H,1,10H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOPNTGTHPIXDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)C(F)(F)F)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70699465
Record name 5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2822-73-3
Record name 5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine
Reactant of Route 4
5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine
Reactant of Route 6
5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.